molecular formula C22H30N2O2 B2687203 2-(4-(tert-butyl)phenoxy)-N-(4-(dimethylamino)phenethyl)acetamide CAS No. 953244-24-1

2-(4-(tert-butyl)phenoxy)-N-(4-(dimethylamino)phenethyl)acetamide

Cat. No. B2687203
M. Wt: 354.494
InChI Key: YGRNPZZXCVGCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups. It includes a tert-butyl group, a phenoxy group, and a dimethylamino group. These groups could confer various properties to the molecule, depending on their arrangement and interactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the phenoxy group might participate in electrophilic aromatic substitution reactions, while the dimethylamino group could engage in various nucleophilic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups .

Scientific Research Applications

Chemoselective Acetylation for Antimalarial Drugs Synthesis

Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, which is an intermediate in the natural synthesis of antimalarial drugs, demonstrates the potential of using enzyme-catalyzed reactions for selective organic synthesis. This process, utilizing Novozym 435 as a catalyst, showcases an innovative approach to synthesizing complex molecules that can be further functionalized for therapeutic applications (Magadum & Yadav, 2018).

Development of Anticancer and Anti-inflammatory Agents

The synthesis of novel 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives demonstrates their potential as anticancer, anti-inflammatory, and analgesic agents. This research highlights the therapeutic potential of structurally related compounds in treating diseases with significant unmet medical needs, suggesting a promising area for further exploration of 2-(4-(tert-butyl)phenoxy)-N-(4-(dimethylamino)phenethyl)acetamide derivatives (Rani et al., 2014).

Novel Access to 'Non Classical' 2-Norbornyl Cation

Research involving the addition of 4-(N,N-dimethylamino)phenyl cation to norbornene has provided novel insights into the formation of a 'non classical' 2-norbornyl cation. This work, exploring the reactivity of related acetamides in organic synthesis, could offer new pathways for developing synthetic methodologies involving 2-(4-(tert-butyl)phenoxy)-N-(4-(dimethylamino)phenethyl)acetamide (Mella, Fagnoni, & Albini, 2004).

Synthesis of Novel Acetamide Derivatives for Therapeutic Applications

The synthesis of new acetamide derivatives based on the Leuckart synthesis pathway has been investigated for their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This research underscores the importance of structural modification in enhancing the biological activity of compounds like 2-(4-(tert-butyl)phenoxy)-N-(4-(dimethylamino)phenethyl)acetamide and its derivatives (Rani et al., 2016).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could involve in-depth experimental studies and possibly computational modeling .

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[2-[4-(dimethylamino)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-22(2,3)18-8-12-20(13-9-18)26-16-21(25)23-15-14-17-6-10-19(11-7-17)24(4)5/h6-13H,14-16H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRNPZZXCVGCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(tert-butyl)phenoxy)-N-(4-(dimethylamino)phenethyl)acetamide

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